molecular formula C19H21FN6O2 B12979109 (6E)-21-Fluoro-2,3,8,9,10,11-hexahydro-1,5-methano-12,16-nitrilo-5H-pyrido[4,3-e][1,4,7,12,14]oxatetraazacycloeicosin-17(18H)-one

(6E)-21-Fluoro-2,3,8,9,10,11-hexahydro-1,5-methano-12,16-nitrilo-5H-pyrido[4,3-e][1,4,7,12,14]oxatetraazacycloeicosin-17(18H)-one

Cat. No.: B12979109
M. Wt: 384.4 g/mol
InChI Key: RKGAUPZCDOYJMC-RQOWECAXSA-N
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Description

(6E)-21-Fluoro-2,3,8,9,10,11-hexahydro-1,5-methano-12,16-nitrilo-5H-pyrido[4,3-e][1,4,7,12,14]oxatetraazacycloeicosin-17(18H)-one is a synthetic organic compound characterized by its complex polycyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6E)-21-Fluoro-2,3,8,9,10,11-hexahydro-1,5-methano-12,16-nitrilo-5H-pyrido[4,3-e][1,4,7,12,14]oxatetraazacycloeicosin-17(18H)-one likely involves multiple steps, including the formation of the polycyclic core and the introduction of functional groups. Common synthetic routes may include:

    Cyclization Reactions: Formation of the polycyclic core through cyclization reactions involving suitable precursors.

    Fluorination: Introduction of the fluorine atom using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Amidation and Nitrilation: Incorporation of nitrogen atoms through amidation and nitrilation reactions.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms may be employed to scale up production efficiently.

Chemical Reactions Analysis

Types of Reactions

(6E)-21-Fluoro-2,3,8,9,10,11-hexahydro-1,5-methano-12,16-nitrilo-5H-pyrido[4,3-e][1,4,7,12,14]oxatetraazacycloeicosin-17(18H)-one may undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of functional groups using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce or modify functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Fluorinating Agents: N-fluorobenzenesulfonimide (NFSI), Selectfluor.

Major Products

The major products formed from these reactions depend on the specific functional groups present and the reaction conditions employed. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (6E)-21-Fluoro-2,3,8,9,10,11-hexahydro-1,5-methano-12,16-nitrilo-5H-pyrido[4,3-e][1,4,7,12,14]oxatetraazacycloeicosin-17(18H)-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology and Medicine

In biology and medicine, this compound may serve as a lead compound for drug discovery. Its polycyclic structure and functional groups suggest potential interactions with biological targets, making it a candidate for the development of pharmaceuticals.

Industry

In industry, this compound may be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (6E)-21-Fluoro-2,3,8,9,10,11-hexahydro-1,5-methano-12,16-nitrilo-5H-pyrido[4,3-e][1,4,7,12,14]oxatetraazacycloeicosin-17(18H)-one likely involves interactions with specific molecular targets, such as enzymes or receptors. These interactions may modulate biological pathways, leading to therapeutic effects. Detailed studies on its binding affinity and specificity are necessary to elucidate its mechanism of action fully.

Comparison with Similar Compounds

Similar Compounds

    (6E)-21-Fluoro-2,3,8,9,10,11-hexahydro-1,5-methano-5H-pyrido[4,3-e][1,4,7,12,14]oxatetraazacycloeicosin-17(18H)-one: A structurally similar compound lacking the nitrilo group.

    (6E)-21-Fluoro-2,3,8,9,10,11-hexahydro-1,5-methano-12,16-dinitrilo-5H-pyrido[4,3-e][1,4,7,12,14]oxatetraazacycloeicosin-17(18H)-one: A compound with an additional nitrilo group.

Uniqueness

The uniqueness of (6E)-21-Fluoro-2,3,8,9,10,11-hexahydro-1,5-methano-12,16-nitrilo-5H-pyrido[4,3-e][1,4,7,12,14]oxatetraazacycloeicosin-17(18H)-one lies in its specific arrangement of functional groups and polycyclic structure, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C19H21FN6O2

Molecular Weight

384.4 g/mol

IUPAC Name

(19Z)-4-fluoro-22-oxa-1,5,8,13,15,26-hexazatetracyclo[19.3.1.110,14.02,7]hexacosa-2,4,6,10(26),11,13,19-heptaen-9-one

InChI

InChI=1S/C19H21FN6O2/c20-17-10-16-15(11-23-17)24-18(27)14-5-7-22-19(25-14)21-6-3-1-2-4-13-12-26(16)8-9-28-13/h2,4-5,7,10-11,13H,1,3,6,8-9,12H2,(H,24,27)(H,21,22,25)/b4-2-

InChI Key

RKGAUPZCDOYJMC-RQOWECAXSA-N

Isomeric SMILES

C1C/C=C\C2CN(CCO2)C3=CC(=NC=C3NC(=O)C4=NC(=NC=C4)NC1)F

Canonical SMILES

C1CC=CC2CN(CCO2)C3=CC(=NC=C3NC(=O)C4=NC(=NC=C4)NC1)F

Origin of Product

United States

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